N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
説明
特性
CAS番号 |
899937-35-0 |
|---|---|
分子式 |
C29H27ClN4O7 |
分子量 |
579.01 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H27ClN4O7/c1-39-23-11-9-19(14-21(23)30)32-27(36)16-34-22-6-3-2-5-20(22)28(37)33(29(34)38)12-4-7-26(35)31-15-18-8-10-24-25(13-18)41-17-40-24/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,31,35)(H,32,36) |
InChIキー |
CNXDOHXWZGGIHV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C28H22ClFN4O6 |
| Molecular Weight | 564.9 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |
| InChI Key | BGTHBIGEBCDHLY-UHFFFAOYSA-N |
The biological activity of this compound largely stems from its ability to interact with specific molecular targets. It is hypothesized to bind to various enzymes and receptors, modulating their activity and influencing several biochemical pathways. For instance, it may inhibit kinases involved in cell proliferation and survival, which is critical in cancer treatment.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis.
-
Cell Lines Tested :
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
- HCT116 (colorectal carcinoma)
- PC3 (prostate carcinoma)
-
IC50 Values :
- The compound showed promising IC50 values below 10 μM in several cell lines, indicating potent anticancer activity.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases that play crucial roles in cancer signaling pathways:
| Kinase | IC50 Value (µM) | Effect |
|---|---|---|
| DYRK1A | 0.090 | Selective inhibition |
| GSK3α/β | 0.064 | Moderate inhibition |
These findings suggest that the compound could serve as a lead for developing targeted cancer therapies.
Study 1: Antitumor Efficacy
In a study published in PubMed, researchers investigated the antitumor efficacy of the compound using xenograft models. The results indicated a significant reduction in tumor size compared to control groups when administered at specific dosages.
Study 2: Mechanistic Insights
Another study explored the mechanistic insights into how the compound affects cellular signaling pathways. It was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Analogues
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Simplified benzamide with an N,O-bidentate directing group.
- Key Differences : Lacks the quinazoline-dione and benzodioxole moieties.
b. N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide ()
- Structure : Isoxazole core with carboxamide and benzyl substituents.
- Key Differences : The isoxazole ring replaces the quinazoline-dione, and the substituents focus on aryl/alkyl groups rather than chlorinated methoxyphenyl motifs.
- Synthesis : Sodium hydride-mediated alkylation, contrasting with the target compound’s likely carbodiimide-driven coupling .
c. 4-Benzyl-1,3-oxazole Derivatives ()
Functional Group Analogues
a. Amide/Ester Linkers ()
- Comparison: The target compound’s butanamide linker contrasts with shorter ester or thiazolidinone-based linkers in –2. Longer linkers may enhance conformational flexibility and binding pocket accommodation .
b. Chlorinated Aromatic Substituents ()
- Example: 5-Phenylimino-1,2,3-dithiazoles.
- sulfur-containing heterocycles .
Cytotoxicity and Antimicrobial Activity
Similarity Indexing ()
- Methodology : Tanimoto coefficient-based similarity indexing (70% similarity threshold).
Structure-Activity Relationship (SAR) Analysis
- Quinazoline-Dione Core : Enhances hydrogen bonding and π-π stacking vs. smaller heterocycles (e.g., oxazoles).
- Chloromethoxyphenyl Group: May improve membrane permeability and target affinity compared to non-halogenated analogues.
- Benzodioxole Moiety : Could modulate metabolic stability, contrasting with simpler benzyl groups in –5.
Q & A
Q. What are the key functional groups and structural motifs in this compound, and how do they influence its reactivity and bioactivity?
The compound contains a 1,3-benzodioxole moiety, a quinazolin-2,4-dione core, and an amide-linked 3-chloro-4-methoxyphenyl group. The 1,3-benzodioxole enhances lipophilicity and potential membrane permeability, while the quinazolinone core enables hydrogen bonding with biological targets like enzymes or receptors. The chloro-methoxy substituent on the phenyl ring may modulate electron density, affecting binding affinity. Structural analogs with similar motifs have demonstrated interactions with metabolic enzymes and receptors via π-π stacking and hydrogen bonding .
Q. What are standard methods for synthesizing this compound, and how can purity be optimized?
Synthesis typically involves multi-step reactions: (1) coupling of 1,3-benzodioxole-5-methanamine with a pre-functionalized quinazolinone intermediate via amide bond formation, (2) introduction of the 3-chloro-4-methoxyphenyl group through nucleophilic substitution or reductive amination. Key steps include using coupling agents like HATU or EDCl and purification via column chromatography (silica gel, eluent: DCM/MeOH). Purity (>95%) is confirmed by HPLC and LC-MS, with recrystallization in ethanol-DMF mixtures to remove byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., benzodioxole methylene at δ 4.8–5.2 ppm) and carbonyl signals (quinazolinone C=O at δ 165–170 ppm).
- FT-IR : Confirms amide (N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and benzodioxole (C-O-C ~1250 cm⁻¹) groups.
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
- XRD : Resolves crystal packing and stereochemistry in solid-state studies .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding to enzymes like dihydrofolate reductase (DHFR) or kinases. The quinazolinone core aligns with ATP-binding pockets, while the 3-chloro-4-methoxyphenyl group may occupy hydrophobic subpockets. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories. Electrostatic potential maps (DFT calculations) identify nucleophilic/electrophilic regions for reactivity predictions .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies may arise from differential expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Solutions include:
- Pharmacokinetic profiling : Measure cellular uptake (LC-MS/MS) and efflux ratios in MDCK-MDR1 cells.
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for reactive intermediates.
- Combination studies : Test with inhibitors (e.g., cyclosporine A for P-gp) to isolate resistance mechanisms .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic modifications:
- Benzodioxole replacement : Substitute with bioisosteres (e.g., benzofuran) to assess solubility/toxicity trade-offs.
- Quinazolinone substitution : Introduce methyl/fluoro groups at C-6/C-7 to enhance target selectivity.
- Amide linker variation : Replace with sulfonamide or urea to modulate metabolic stability. In vitro assays (IC50 in kinase panels) and ADMET profiling (e.g., CYP450 inhibition, hERG binding) prioritize lead candidates .
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
Challenges include low yields in amide coupling (due to steric hindrance) and quinazolinone ring instability under acidic conditions. Mitigation strategies:
- Coupling optimization : Use DMF as solvent with DMAP catalysis to enhance reactivity.
- Protecting groups : Temporarily protect quinazolinone NH with Boc during harsh reactions.
- Process analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Methodological Tables
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
